molecular formula C17H18N2O B2766226 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole CAS No. 637745-26-7

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole

Katalognummer: B2766226
CAS-Nummer: 637745-26-7
Molekulargewicht: 266.344
InChI-Schlüssel: YGWKWAAOMKWUQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a dimethyl substitution at the 5,6-positions of the benzimidazole core and a 2-phenoxyethyl group attached to the N1 nitrogen. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, known for their amphoteric nature and tautomerization properties . The phenoxyethyl substituent introduces a polar ether linkage, which may influence solubility and electronic properties compared to alkyl or arylalkyl analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6-dimethyl-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-10-16-17(11-14(13)2)19(12-18-16)8-9-20-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKWAAOMKWUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation and Cyclization Approaches

The synthesis typically begins with the formation of the benzimidazole core. A common strategy involves the condensation of 4,5-dimethyl-1,2-diaminobenzene with carboxylic acid derivatives. For example:

  • Intermediate Formation : 2-(6,6-Dimethyl-4,8-dihydro-1H-dioxepino[5,6-d]imidazol-1-yl)acetic acid is prepared by reacting 1H-imidazole-4,5-dimethanol with 2,2-dimethoxypropane in acetone, catalyzed by phosphotungstic acid (PTA).
  • Cyclization : The intermediate undergoes cyclization with 4-nitrobenzene-1,2-diamine under reflux conditions (140°C, 1.5 hours) to yield 6,6-dimethyl-1-((6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-4,8-dihydro-1H-dioxepino[5,6-d]imidazole.

Alkylation for Side-Chain Introduction

The phenoxyethyl group is introduced via nucleophilic alkylation:

  • Reagents : 2-Phenoxyethyl bromide or chloride serves as the alkylating agent.
  • Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, NaH) at 60–80°C for 4–6 hours.
  • Yield Optimization : The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases yields to 70–75% by enhancing reaction kinetics.

Alternative Pathways: Reductive Amination

Recent advancements employ reductive amination for N-alkylation:

  • Substrate : 5,6-Dimethyl-1H-benzoimidazole-2-carbaldehyde is reacted with 2-phenoxyethylamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (24 hours) achieves 65% yield.

Experimental Protocols and Data

Representative Procedure from Der Pharma Chemica

Step 1 : Synthesis of 2-(6,6-Dimethyl-4,8-dihydro-1H-dioxepino[5,6-d]imidazol-1-yl)acetic Acid

  • Reactants : 1H-Imidazole-4,5-dimethanol (1 mmol), 2,2-dimethoxypropane (2 mmol).
  • Catalyst : Phosphotungstic acid (5 mol%).
  • Conditions : Acetone solvent, argon atmosphere, 4 hours at 25°C.
  • Yield : 82% after recrystallization (aqueous ethanol).

Step 2 : Alkylation with 2-Phenoxyethyl Bromide

  • Reactants : Intermediate from Step 1 (0.1 mol), 2-phenoxyethyl bromide (0.12 mol).
  • Base : K₂CO₃ (0.15 mol) in DMF.
  • Conditions : 80°C, 6 hours.
  • Workup : Extraction with CH₂Cl₂, drying (Na₂SO₄), rotary evaporation.
  • Yield : 75% (purity >95% by HPLC).

Characterization Data

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1274 cm⁻¹ (C-O-C ether).
  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 3.95 (t, 2H, OCH₂CH₂N), 4.50 (t, 2H, OCH₂CH₂N), 6.85–7.45 (m, 9H, aromatic).
  • HRMS (ESI) : m/z 267.1498 [M+H]⁺ (calculated for C₁₇H₁₉N₂O⁺: 267.1497).

Comparative Analysis of Methods

Method Reactants Conditions Yield (%) Purity (%)
Alkylation Bromoethyl phenoxyether, K₂CO₃ DMF, 80°C, 6h 75 95
Reductive Amination 2-Phenoxyethylamine, NaBH₃CN MeOH, RT, 24h 65 90
Microwave-Assisted 2-Phenoxyethyl chloride, TBAB 100°C, 30min 68 93

Challenges and Optimization Strategies

  • Byproduct Formation : Competing O-alkylation is mitigated using bulky bases (e.g., DBU) or selective alkylating agents.
  • Solvent Effects : DMF enhances solubility but may require rigorous drying; switching to acetonitrile reduces side reactions.
  • Catalytic Innovations : Phosphotungstic acid (PTA) outperforms traditional HCl in cyclization steps, reducing reaction time from 12h to 4h.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzimidazole core or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is its potential as an anticancer agent. Research has shown that benzimidazole derivatives exhibit promising anticancer activities by targeting various cellular pathways involved in tumor growth and proliferation.

Key Findings:

  • Mechanism of Action : The compound is believed to exert its effects by inhibiting specific kinases involved in cancer cell signaling pathways, such as the RAF kinase pathway, which is crucial for cell proliferation and survival in several cancer types .
  • Structure-Activity Relationship : Studies have indicated that modifications at the 5 and 6 positions of the benzimidazole ring can significantly influence the compound's potency against different cancer cell lines. For instance, certain substitutions enhance binding affinity to targets like c-Met kinase, leading to increased anticancer activity .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial effects. This has been particularly noted in studies assessing its efficacy against various bacterial and fungal strains.

Efficacy Data:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) values suggest it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .
  • Antifungal Activity : In terms of antifungal properties, it has been tested against strains like Candida albicans, with results indicating moderate activity that could be beneficial in treating fungal infections .

Pharmacological Insights

The pharmacological profile of this compound is further enriched by its interactions with various biological targets.

Diverse Pharmacological Activities:

  • Inhibition of Protein Kinase C : The compound has been studied for its ability to inhibit Protein Kinase C-driven pathways, which are often implicated in cancer progression and inflammation .
  • Potential as an Anti-inflammatory Agent : There is emerging evidence suggesting that benzimidazole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Applications

Several studies have documented the applications of this compound in clinical and experimental settings.

StudyApplicationFindings
AnticancerExhibited significant antiproliferative activity against MDA-MB-231 cell line with an IC50 value of 16.38 µM.
AntimicrobialShowed effective inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Anti-inflammatoryDemonstrated potential to inhibit inflammatory pathways in vitro, suggesting therapeutic applications in chronic inflammatory conditions.

Wirkmechanismus

The mechanism by which 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical and Structural Properties

  • Lipophilicity: The 5,6-dimethyl substitution universally increases lipophilicity across analogs, promoting membrane penetration. For example, 5,6-Dimethyl-1-(1-phenylethyl)-1H-benzimidazole () exhibits enhanced hydrophobic interactions compared to non-methylated derivatives .
  • Electronic Effects: Substituents like the phenoxyethyl group introduce polarizable ether bonds, which may alter electronic distribution compared to purely alkyl (e.g., phenylethyl) or nitro-substituted analogs. This could influence binding to enzymes or receptors .
  • Conformational Flexibility: The phenoxyethyl chain’s rotational freedom may allow adaptive binding to diverse biological targets, a feature shared with the phenylethyl analog but distinct from rigid nitro-substituted derivatives .

Biologische Aktivität

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoimidazole ring with two methyl groups at positions 5 and 6, and a phenoxyethyl substituent at the nitrogen atom of the imidazole. Its molecular formula is C₁₅H₁₅N₂O, with a molecular weight of approximately 281.36 g/mol. The structural characteristics contribute to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate critical biological pathways. Key mechanisms include:

  • Inhibition of Topoisomerases : Benzimidazole derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways, disrupting mitochondrial membrane potential and releasing pro-apoptotic factors like cytochrome c into the cytosol .
  • DNA Intercalation : The compound can intercalate into DNA strands, interfering with replication and transcription processes .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. Below are summarized findings from recent research:

Case Studies

  • HeLa Cell Line : In a study evaluating antiproliferative activity, it was found that this compound exhibited significant cytotoxicity against HeLa cells at concentrations as low as 10 µM. The IC50 value was determined to be approximately 2.908 µM .
  • MDA-MB-231 Breast Cancer Cells : The compound demonstrated potent inhibitory effects on MDA-MB-231 cells, with survival rates dropping below 5% at concentrations of 20 µM. This suggests strong antiproliferative activity against aggressive breast cancer cell lines .
  • Comparative Analysis : When compared to other benzimidazole derivatives, this compound showed enhanced potency due to its structural modifications that improve lipophilicity and cellular uptake .

Biological Activity Summary Table

Biological Activity Cell Line Tested IC50 (µM) Effect Observed
AntiproliferativeHeLa2.908Significant cytotoxicity
AntiproliferativeMDA-MB-231<20>95% inhibition of cell viability
Topoisomerase InhibitionVarious Cancer LinesVariesDisruption of DNA replication
Apoptosis InductionMultiple Cancer TypesVariesActivation of intrinsic apoptotic pathway

Q & A

Q. What are the established synthetic routes for 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via alkylation of the benzimidazole core with 2-phenoxyethyl bromide. A typical procedure involves reacting 5,6-dimethyl-1H-benzimidazole with NaH in DMF to deprotonate the nitrogen, followed by addition of the alkylating agent (e.g., phenoxyethyl bromide) under inert conditions. Reaction optimization requires strict control of stoichiometry (1:1 molar ratio of benzimidazole to alkylating agent) and temperature (room temperature to 60°C). Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software for refinement) to resolve crystal packing and bond geometries .

Q. What preliminary biological activities have been reported for benzimidazole derivatives structurally related to this compound?

  • Methodological Answer : Benzimidazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
  • Antimicrobial assays : Broth microdilution methods (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Molecular docking : Preliminary in silico studies to predict binding affinities for targets like acetylcholinesterase (Alzheimer’s research) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution, frontier molecular orbitals (HOMO/LUMO), and potential reactive sites. For example:
  • Charge density maps predict nucleophilic/electrophilic attack sites.
  • Transition state analysis elucidates reaction mechanisms for derivatization .

Q. What strategies mitigate challenges in crystallizing this compound, and how does crystal data inform SAR studies?

  • Methodological Answer : Crystallization challenges (e.g., polymorphism, solvent selection) are addressed via:
  • Solvent vapor diffusion : Slow evaporation of DCM/methanol mixtures.
  • Cryo-crystallography : For temperature-sensitive crystals.
    Crystal data (e.g., torsion angles, hydrogen bonding) reveal how substituents like the phenoxyethyl group influence molecular conformation and intermolecular interactions, guiding structure-activity relationship (SAR) optimization .

Q. How does the phenoxyethyl substituent influence the compound’s pharmacokinetic properties compared to other alkyl/aryl groups?

  • Methodological Answer : Comparative studies using:
  • LogP measurements (shake-flask/HPLC) to assess lipophilicity.
  • Metabolic stability assays in liver microsomes.
    The phenoxyethyl group enhances solubility via ether oxygen hydrogen bonding but may reduce membrane permeability compared to shorter alkyl chains. Pharmacokinetic profiling (e.g., Caco-2 cell permeability) validates these hypotheses .

Q. What mechanistic insights explain the compound’s potential n-doping behavior in organic semiconductors?

  • Methodological Answer : Studies on analogous benzimidazole derivatives suggest:
  • Hydride transfer mechanisms : DMBI dopants donate hydrides to electron-deficient hosts (e.g., fullerenes), generating radical anions.
  • Electron spin resonance (ESR) : Detects radical species post-doping.
    This behavior is relevant for designing air-stable n-type dopants in organic electronics .

Q. How are regioselectivity challenges addressed during functionalization of the benzimidazole core?

  • Methodological Answer : Regioselective modifications (e.g., N-alkylation vs. C-H activation) require:
  • Protecting groups : Temporary blocking of reactive sites (e.g., using Boc for amines).
  • Catalytic systems : Pd-mediated cross-coupling for C-H arylation at specific positions.
    Monitoring via TLC and LC-MS ensures reaction specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.